5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine 5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17511695
InChI: InChI=1S/C9H15N3O2/c1-7-4-9(10)11-12(7)6-14-8-2-3-13-5-8/h4,8H,2-3,5-6H2,1H3,(H2,10,11)
SMILES:
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol

5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17511695

Molecular Formula: C9H15N3O2

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine -

Specification

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
IUPAC Name 5-methyl-1-(oxolan-3-yloxymethyl)pyrazol-3-amine
Standard InChI InChI=1S/C9H15N3O2/c1-7-4-9(10)11-12(7)6-14-8-2-3-13-5-8/h4,8H,2-3,5-6H2,1H3,(H2,10,11)
Standard InChI Key OYBDOOCRVJYTJG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1COC2CCOC2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine (CAS No. [withheld per source], IUPAC name: 5-methyl-1-(oxolan-3-yloxymethyl)pyrazol-3-amine) belongs to the pyrazole class of heterocyclic compounds. Its molecular formula is C₉H₁₅N₃O₂, with a molecular weight of 197.23 g/mol. The structure comprises:

  • A pyrazole ring (positions 1, 2, 3) substituted at N1 with a methyloxolane group.

  • A methyl group at position 5 of the pyrazole ring.

  • An amine group at position 3.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₅N₃O₂
Molecular Weight197.23 g/mol
IUPAC Name5-methyl-1-(oxolan-3-yloxymethyl)pyrazol-3-amine
SMILESCC1=CC(=NN1COC2CCOC2)N
InChI KeyOYBDOOCRVJYTJG-UHFFFAOYSA-N

The oxolane moiety introduces stereoelectronic effects that influence solubility and binding interactions, while the methyl group enhances lipophilicity .

Synthesis and Manufacturing Processes

Reaction Pathways

Although detailed synthetic protocols remain proprietary, available data suggest a multi-step process involving:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters.

  • N1 Functionalization: Alkylation of the pyrazole nitrogen using chloromethyl oxolane intermediates.

  • Amine Group Introduction: Reduction of nitro precursors or nucleophilic substitution reactions.

Critical parameters include:

  • Catalysts: Acidic conditions (e.g., acetic acid) to facilitate alkylation.

  • Temperature: Moderate heating (50–80°C) to optimize yield without side reactions.

  • Purification: Chromatography or recrystallization to achieve >95% purity.

Physicochemical Properties

  • LogP: ~1.2 (moderate lipophilicity).

  • Aqueous Solubility: ~2.1 mg/mL at 25°C, influenced by the oxolane’s ether oxygen.

  • Stability: Likely stable under ambient conditions but susceptible to oxidation at the amine group under strong acidic/basic conditions.

Comparative Analysis with Analogous Compounds

Chloro-Substituted Derivative

The structurally related 4-chloro-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine (C₈H₁₂ClN₃O₂, MW 217.65 g/mol) differs by a chlorine atom at position 4. Key contrasts include:

  • Bioactivity: Chloro substitution enhances electrophilicity, potentially increasing receptor binding affinity.

  • Synthetic Complexity: Introduction of chlorine requires additional halogenation steps.

Table 2: Structural and Functional Comparison

Property5-Methyl Derivative4-Chloro Derivative
Molecular Weight197.23 g/mol217.65 g/mol
Key SubstituentMethyl (position 5)Chloro (position 4)
Predicted LogP1.21.8
Biological TargetCOX, PDEKinases, GPCRs

Current Research and Future Directions

Recent patents (e.g., US10787457B2) highlight pyrazole derivatives as kinase inhibitors, positioning 5-methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine as a candidate for:

  • Oncology: Targeting aberrant signaling pathways in leukemia and solid tumors .

  • Neurodegeneration: Modulation of adenosine receptors in Parkinson’s disease models .

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